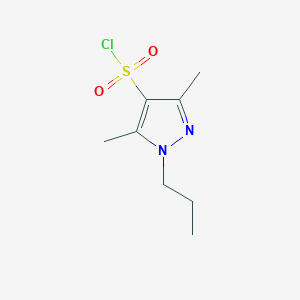

3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride

CAS No.: 1006336-87-3

Cat. No.: VC5096123

Molecular Formula: C8H13ClN2O2S

Molecular Weight: 236.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006336-87-3 |

|---|---|

| Molecular Formula | C8H13ClN2O2S |

| Molecular Weight | 236.71 |

| IUPAC Name | 3,5-dimethyl-1-propylpyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H13ClN2O2S/c1-4-5-11-7(3)8(6(2)10-11)14(9,12)13/h4-5H2,1-3H3 |

| Standard InChI Key | UAUIOCANAGEGSF-UHFFFAOYSA-N |

| SMILES | CCCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C |

Introduction

Structural Characteristics and Chemical Identity

3,5-Dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride features a pyrazole ring substituted with methyl groups at positions 3 and 5, a propyl group at the 1-position nitrogen, and a sulfonyl chloride functional group at position 4. The molecular formula is C₉H₁₄ClN₂O₂S, with a calculated molecular weight of 258.74 g/mol. Key structural attributes include:

-

Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to electron-deficient characteristics that enhance electrophilic substitution reactivity.

-

Sulfonyl Chloride Group: A highly reactive moiety capable of participating in nucleophilic substitution reactions, enabling the formation of sulfonamides, sulfonate esters, and other derivatives .

-

Alkyl Substituents: The propyl chain at N-1 and methyl groups at C-3 and C-5 influence steric and electronic effects, modulating solubility and reactivity.

Comparative Analysis with Analogues

Compounds such as 3,5-dimethyl-1-neopentyl-1H-pyrazole-4-sulfonyl chloride (CAS: VC17756057) and 3-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1006453-67-3) highlight the impact of substituent variations . For example:

| Property | 3,5-Dimethyl-1-propyl Derivative | 3-Methyl-1-propyl Derivative | 1-Neopentyl Derivative |

|---|---|---|---|

| Molecular Formula | C₉H₁₄ClN₂O₂S | C₇H₁₁ClN₂O₂S | C₁₀H₁₇ClN₂O₂S |

| Molecular Weight (g/mol) | 258.74 | 222.69 | 264.77 |

| Key Substituents | 3,5-diMe, 1-propyl | 3-Me, 1-propyl | 3,5-diMe, 1-neopentyl |

| Reactivity | High (electron-deficient core) | Moderate | High (bulky groups) |

The presence of dual methyl groups in the 3,5-positions increases steric hindrance compared to monosubstituted analogues, potentially slowing reaction kinetics but improving selectivity in substitution reactions.

Synthesis Pathways and Optimization

While no explicit synthesis route for 3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride is documented, established methods for analogous compounds suggest a multi-step approach:

Pyrazole Ring Formation

-

Condensation Reaction: Hydrazine hydrate reacts with acetylacetone to form 3,5-dimethyl-1H-pyrazole.

-

N-Alkylation: Treatment with 1-bromopropane in the presence of a base (e.g., K₂CO₃) introduces the propyl group at the N-1 position .

Sulfonation and Chlorination

-

Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) at low temperatures (-20°C to 0°C) introduces the sulfonic acid group.

-

Chlorination: Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Critical Reaction Parameters

-

Temperature Control: Exothermic sulfonation necessitates precise cooling to prevent decomposition.

-

Solvent Selection: Dichloromethane or chloroform is preferred for chlorination to minimize side reactions .

-

Yield Optimization: Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Reactivity and Functionalization

The sulfonyl chloride group serves as the primary reactive site, enabling diverse transformations:

Nucleophilic Substitution

-

Amine Reactions: Forms sulfonamides (RSO₂NHR'), pivotal in drug discovery. For example, reactions with aliphatic amines yield derivatives with antibacterial properties.

-

Alcohol/Ester Formation: Reacts with alcohols to produce sulfonate esters, useful in polymer chemistry.

Electrophilic Aromatic Substitution

-

Halogenation: The electron-deficient pyrazole ring facilitates bromination or iodination at position 4, though steric hindrance from methyl groups may limit reactivity.

Mechanistic Insights

The sulfonyl chloride’s leaving group ability (Cl⁻) drives nucleophilic attacks, while the pyrazole ring’s electron-withdrawing nature polarizes the sulfur center, enhancing electrophilicity .

Applications in Scientific Research

Medicinal Chemistry

-

Antimicrobial Agents: Sulfonamide derivatives of analogous compounds exhibit inhibitory effects against bacterial enzymes (e.g., dihydropteroate synthase).

-

Enzyme Inhibition: The sulfonyl group covalently binds catalytic residues in proteases, making it a candidate for targeted therapies.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume